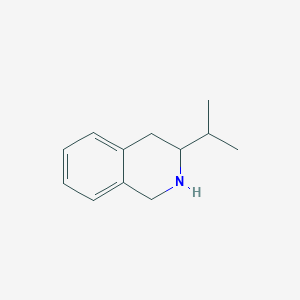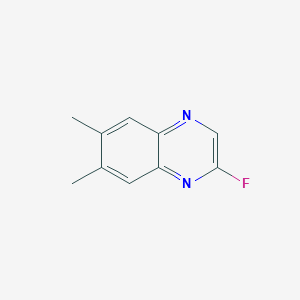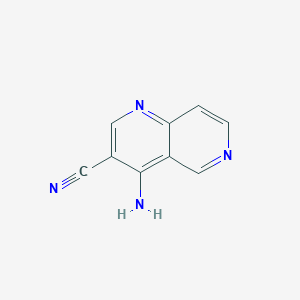
6-ethoxy-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an ethoxy group attached to the sixth position of the indene ring and an amine group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Cyclization: The starting material, such as 4-nitro-3-phenylbutanoic acid, undergoes cyclization to form nitromethylindanone.
Reduction: The nitromethylindanone is then reduced to the corresponding alcohol.
Dehydration: The alcohol is dehydrated to form nitromethylindene.
Hydrogenation: The nitromethylindene is hydrogenated over a palladium on carbon catalyst to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-ethoxy-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated amines.
Aplicaciones Científicas De Investigación
6-ethoxy-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to certain natural products.
Mecanismo De Acción
The mechanism of action of 6-ethoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-inden-1-amine: Lacks the ethoxy group, making it less versatile in certain applications.
5-ethoxy-2,3-dihydro-1H-inden-1-amine: Similar structure but with the ethoxy group at a different position, leading to different chemical properties.
Uniqueness
6-ethoxy-2,3-dihydro-1H-inden-1-amine is unique due to the specific positioning of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
6-ethoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15NO/c1-2-13-9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7,11H,2,4,6,12H2,1H3 |
Clave InChI |
OBOXJVBCBSBVRP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(CCC2N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)





![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)





